

# Step-by-step synthesis protocol for 2,5-Dimethyl-4-nitrosophenol

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## Compound of Interest

Compound Name: 2,5-Dimethyl-4-nitrosophenol

CAS No.: 2593-53-5

Cat. No.: B1630887

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Application Note: Synthesis, Isolation, and Characterization of **2,5-Dimethyl-4-nitrosophenol**

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development

Professionals Document Revision: 1.0.0

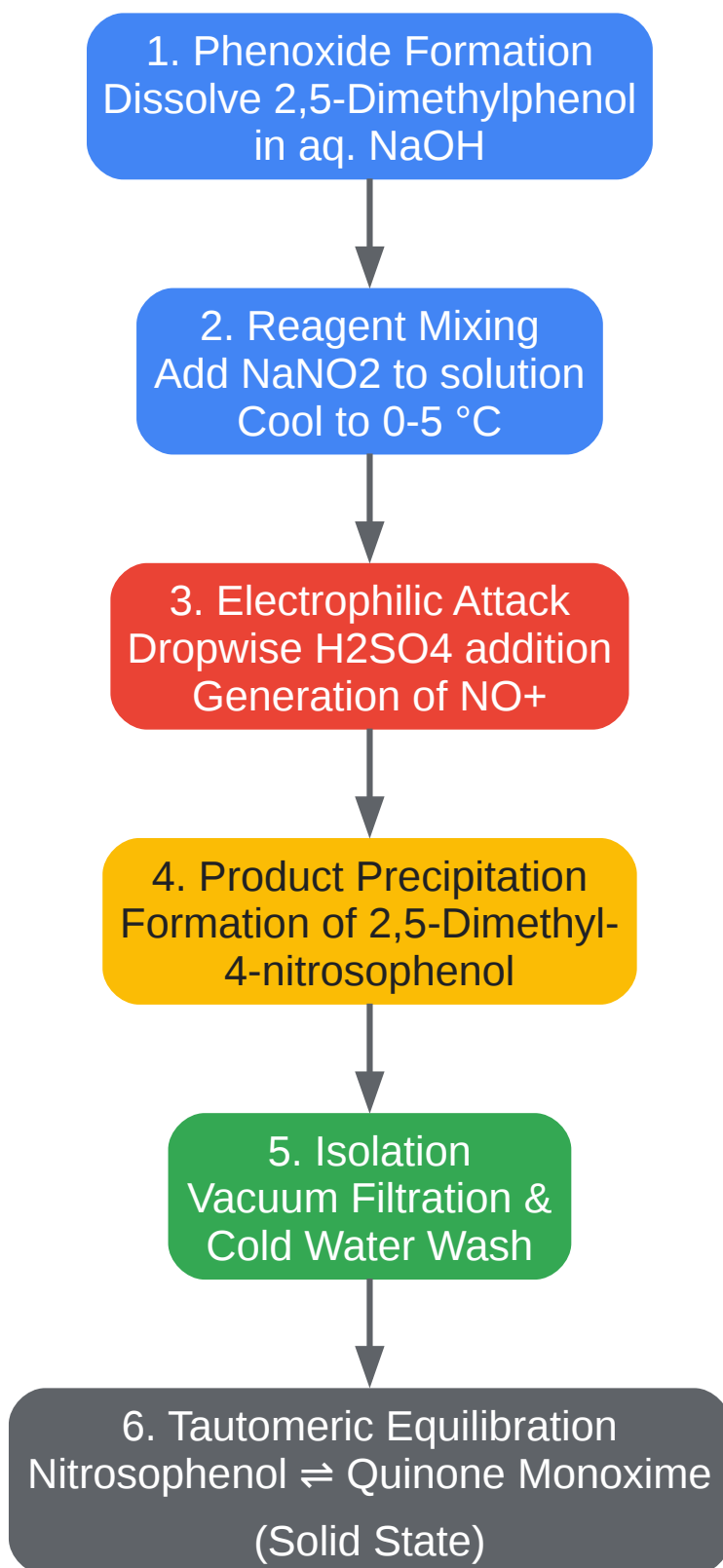
## Executive Summary

**2,5-Dimethyl-4-nitrosophenol** (CAS No. 20294-63-7) is a highly functionalized aromatic building block utilized in the synthesis of advanced antioxidants, coordination complexes, and pharmaceutical intermediates[1][2]. The presence of the nitroso group introduces unique electronic properties, notably the ability of the compound to exist in a tautomeric equilibrium between the nitrosophenol and its corresponding quinone monoxime form (2,5-dimethyl-1,4-benzoquinone 1-oxime)[3]. This application note details a scalable, highly controlled electrophilic aromatic substitution protocol for its synthesis, emphasizing thermodynamic control to maximize yield and purity.

## Mechanistic Rationale & Pathway

The synthesis relies on the nitrosation of 2,5-dimethylphenol. The hydroxyl group strongly activates the aromatic ring via resonance, directing incoming electrophiles to the ortho and para positions.

- **Regioselectivity:** In 2,5-dimethylphenol, the C4 position is para to the hydroxyl group and is synergistically activated by the inductive effect of the C5 methyl group. Due to the steric hindrance at the ortho position (C6) and the strong para-directing nature of the phenoxide ion, nitrosation occurs almost exclusively at C4.
- **Electrophile Generation:** The active electrophile is the nitrosonium ion ( $\text{NO}^+$ ) or nitrous acidium ion ( $\text{H}_2\text{NO}_2^+$ ), generated in situ by the acidification of sodium nitrite ( $\text{NaNO}_2$ ).



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Fig 1: Step-by-step synthetic workflow for the nitrosation of 2,5-dimethylphenol.

## Experimental Protocol

### Reagent Stoichiometry

Data summarized for a standard 100 mmol bench-scale synthesis.

Reagent	MW ( g/mol )	Equivalents	Mass / Volume	Function
2,5-Dimethylphenol	122.16	1.00	12.22 g	Starting Substrate
Sodium Hydroxide (NaOH)	40.00	1.10	4.40 g	Deprotonation / Solubilization
Sodium Nitrite ( NaNO <sub>2</sub> )	69.00	1.15	7.94 g	Nitrosating Agent Precursor
Sulfuric Acid ( H <sub>2</sub> SO <sub>4</sub> , 20% v/v)	98.08	1.20	~35 mL	Electrophile Activator
Distilled Water ( H <sub>2</sub> O )	18.02	Solvent	150 mL	Reaction Medium

## Step-by-Step Methodology

### Step 1: Preparation of the Phenolate Solution

- In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, internal thermometer, and addition funnel, dissolve 4.40 g of NaOH in 100 mL of distilled water.
- Add 12.22 g of 2,5-dimethylphenol to the alkaline solution. Stir at room temperature until the solid is completely dissolved.
- Mechanistic Causality: Converting the phenol to sodium phenoxide drastically increases its water solubility and enhances the nucleophilicity of the aromatic ring, ensuring a rapid and homogeneous reaction.

### Step 2: Nitrite Addition and Thermal Control

- Add 7.94 g of sodium nitrite (  $\text{NaNO}_2$ ) to the phenolate solution. Stir until fully dissolved.
- Submerge the reaction flask in an ice-salt bath ( $\text{NaCl}/\text{Ice}$ ) and cool the internal mixture to 0–5 °C.
- Mechanistic Causality: Nitrous acid (  $\text{HNO}_2$ ), generated in the next step, is highly unstable and rapidly decomposes into nitrogen oxides (  $\text{NO}$  ,  $\text{NO}_2$ ) at ambient temperatures. Strict thermal control prevents reagent loss and suppresses oxidative side reactions.

### Step 3: Acidification and Nitrosation

- Load the addition funnel with 35 mL of pre-cooled 20% v/v  $\text{H}_2\text{SO}_4$ .
- Begin dropwise addition of the acid into the vigorously stirring reaction mixture.
- Critical Parameter: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C.
- Mechanistic Causality: The addition of acid neutralizes the phenoxide back to the highly reactive phenol and simultaneously protonates the nitrite to form the active  $\text{NO}^+$  electrophile. The reaction is exothermic; rapid addition will cause localized heating, leading to tar formation and diazonium-like degradation products.

### Step 4: Maturation and Precipitation

- Once addition is complete, maintain the reaction at 0–5 °C for an additional 1.5 hours.
- A yellow-to-brown precipitate of **2,5-dimethyl-4-nitrosophenol** will gradually form and thicken as the reaction reaches completion<sup>[2][4]</sup>.

### Step 5: Isolation and Purification

- Collect the precipitate via vacuum filtration using a Büchner funnel.
- Wash the filter cake with 3 x 50 mL aliquots of ice-cold distilled water.
- Mechanistic Causality: Washing removes residual inorganic salts (  $\text{Na}_2\text{SO}_4$ ) and unreacted acid. Cold water is mandatory to prevent the dissolution of the slightly water-soluble product.

- Dry the solid under a high vacuum at room temperature. For ultra-high purity, recrystallize from a minimal volume of hot aqueous ethanol.

## Analytical Characterization & Validation

To validate the success of the protocol, the isolated compound should be subjected to standard analytical characterization. The following table outlines the expected data parameters for pure **2,5-Dimethyl-4-nitrosophenol**[4][5].

Analytical Method	Expected Observation / Value	Diagnostic Significance
Appearance	Yellow/Brown crystalline solid	Confirms typical nitrosophenol/quinone monoxime chromophore[2][4].
Monoisotopic Mass (MS)	151.0633 m/z	Validates the molecular formula C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> [4].
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Downfield shift of the OH/Oxime proton; two distinct singlet methyl peaks.	Confirms the para-substitution pattern and the absence of starting material.
FT-IR Spectroscopy	Strong bands at ~1620 cm <sup>-1</sup> (C=O/C=N) and ~3300 cm <sup>-1</sup> (O-H).	Validates the presence of the quinone monoxime tautomer in the solid state.

## References

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- 1. [bocsci.com](http://bocsci.com) [[bocsci.com](http://bocsci.com)]

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